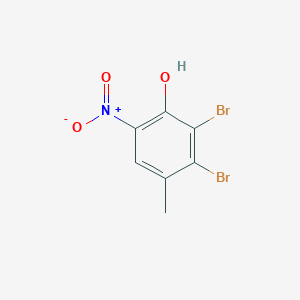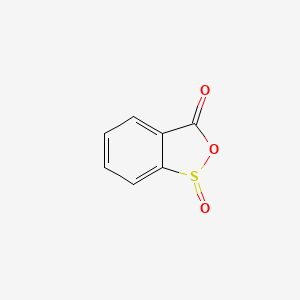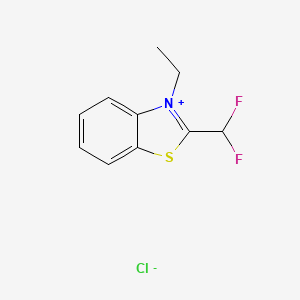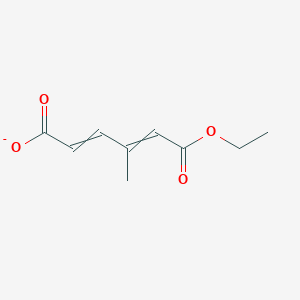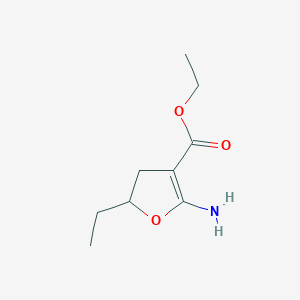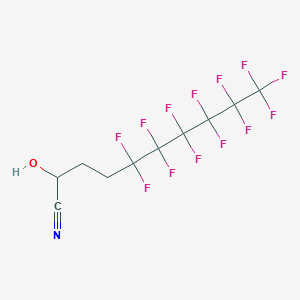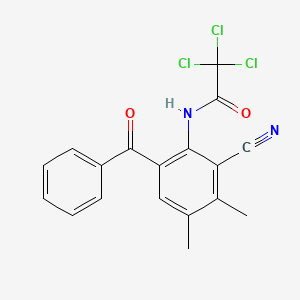
N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a benzoyl group, a cyano group, and a trichloroacetamide moiety, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide typically involves the reaction of 6-benzoyl-2-cyano-3,4-dimethylaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trichloroacetamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The benzoyl and cyano groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The trichloroacetamide moiety may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide
- N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2-chloroacetamide
Uniqueness
N-(6-Benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
89638-40-4 |
|---|---|
Formule moléculaire |
C18H13Cl3N2O2 |
Poids moléculaire |
395.7 g/mol |
Nom IUPAC |
N-(6-benzoyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C18H13Cl3N2O2/c1-10-8-13(16(24)12-6-4-3-5-7-12)15(14(9-22)11(10)2)23-17(25)18(19,20)21/h3-8H,1-2H3,(H,23,25) |
Clé InChI |
VJBFSSUZEZHQLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C#N)NC(=O)C(Cl)(Cl)Cl)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


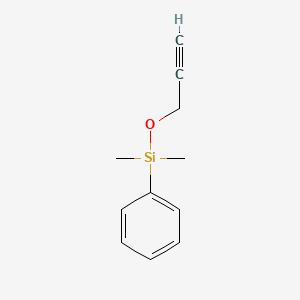
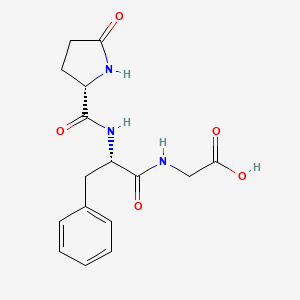
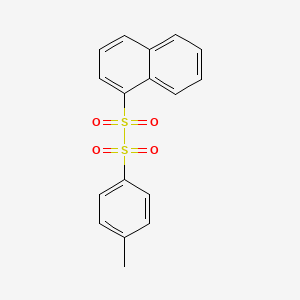
phosphanium iodide](/img/structure/B14372843.png)
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
